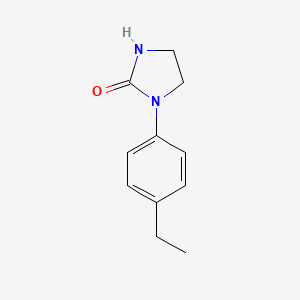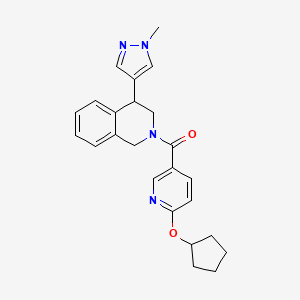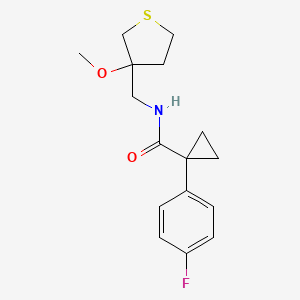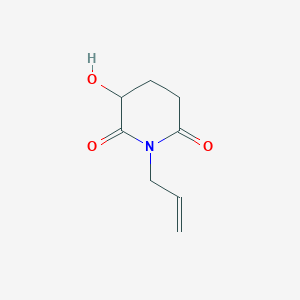
1-(4-Ethylphenyl)imidazolidin-2-one
Vue d'ensemble
Description
1-(4-Ethylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imidazolidin-4-one Derivatives in Bioactive Oligopeptides
Imidazolidin-4-ones, including 1-(4-Ethylphenyl)imidazolidin-2-one, are utilized as structural modifications in bioactive oligopeptides. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase. Their synthesis typically involves alpha-aminoamides reacting with ketones or aldehydes to yield imines, followed by intramolecular cyclization. This process was found to be stereoselective under certain conditions (Ferraz et al., 2007).
Antinociceptive Properties
Imidazolidine derivatives, such as hydantoins, show therapeutic applications including psychopharmacological properties. A specific hydantoin derivative, synthesized from glycine, demonstrated antinociceptive effects in mice without affecting motor coordination or anxiety behavior. This suggests potential application in pain management (Ronaldo Bezerra de Queiroz et al., 2015).
Catalysis in Organic Chemistry
Imidazolidin-2-ones are involved in catalytic reactions in organic chemistry. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, leading to the formation of imidazolidin-2-ones with high regioselectivity and yield. This highlights their utility in synthesizing various organic compounds (Zhang, Lee, & Widenhoefer, 2009).
Corrosion Inhibition in Acid Media
Imidazolidin-2-one derivatives have been evaluated for their effectiveness as corrosion inhibitors in acid media. Their electrochemical behavior indicates potential applications in protecting metals from corrosion (Cruz et al., 2004).
Synthesis of β-Lactams and Pharmaceuticals
(S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one was used as a chiral auxiliary in asymmetric Mannich-type reactions, facilitating the synthesis of β-lactams, such as ezetimibe, showcasing the role of imidazolidin-2-ones in pharmaceutical synthesis (Goyal et al., 2016).
Semiconducting Material Properties
Imidazolidin derivatives, due to their structural and electronic properties, have gained attention as semiconducting materials. Their potential in light absorption and charge transport makes them interesting for applications in electronics (Irfan et al., 2016).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-3-5-10(6-4-9)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRJKQPIVGSRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)


![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)




